Cas no 5434-30-0 (N-(5-Amino-2-methylphenyl)acetamide)

N-(5-Amino-2-methylphenyl)acetamide is a specialized organic compound featuring an acetamide group attached to a substituted aniline ring. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both amino and methyl groups enhances its versatility in electrophilic substitution and coupling reactions. Its well-defined molecular framework ensures consistent performance in applications such as dye synthesis and active pharmaceutical ingredient (API) development. The compound exhibits good solubility in polar organic solvents, facilitating its use in controlled reaction conditions. High purity grades are available to meet stringent industrial and research requirements, ensuring reliability in synthetic workflows.
N-(5-Amino-2-methylphenyl)acetamide structure
5434-30-0 structure
商品名:N-(5-Amino-2-methylphenyl)acetamide
CAS番号:5434-30-0
MF:C9H12N2O
メガワット:164.2044
MDL:MFCD00047859
CID:45868
PubChem ID:253662328

N-(5-Amino-2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(5-Amino-2-methylphenyl)acetamide
    • 5'-Amino-2'-methylacetanilide
    • 2-Methyl-5-Aminoacetaniline
    • N1-(5-Amino-2-methylphenyl)acetamide
    • 3-Acetamido-4-methylaniline
    • N3-Acetyl-4-methyl-1,3-phenylenediamine
    • 2-Acetylamino-4-aminotoluene
    • NSC 15762
    • Acetamide, N-(5-amino-2-methylphenyl)-
    • 2-Acetylamino-p-toluidine
    • WXF5Z5A955
    • N-(3-amino-6-methylphenyl)acetamide
    • NSC15762
    • 3-Acetylamino-p-toluidine
    • Oprea1_671286
    • Oprea1_263092
    • ARONIS23774
    • ARONIS023814
    • PS-4130
    • EN300-42192
    • N-(5-Amino-2-methyl-phenyl)-acetamide
    • N-(5-Amino-2-Methylphenyl)acetanilide
    • CS-0206703
    • SCHEMBL2306521
    • N-(5-amino-2-methylphenyl) acetamide
    • UNII-WXF5Z5A955
    • MFCD00047859
    • DTXSID8063882
    • 5434-30-0
    • AE-562/40191138
    • N-(5-Amino-2-methylphenyl)acetamide, AldrichCPR
    • AKOS000100051
    • J-523093
    • NSC-15762
    • SY050766
    • NS00033055
    • FT-0635704
    • EINECS 226-599-0
    • UAZGSMMESOKKQZ-UHFFFAOYSA-N
    • BB 0217165
    • Z239120816
    • AC-26479
    • DB-052544
    • STL061094
    • DTXCID0041690
    • A2724
    • BBL023483
    • MDL: MFCD00047859
    • インチ: 1S/C9H12N2O/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
    • InChIKey: UAZGSMMESOKKQZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])[H])N([H])C1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 164.09500
  • どういたいしつりょう: 164.094963
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 55.1
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.163
  • ゆうかいてん: 143.0 to 145.0 deg-C
  • ふってん: 362.1°Cat760mmHg
  • フラッシュポイント: 172.8°C
  • 屈折率: 1.621
  • PSA: 55.12000
  • LogP: 2.18980

N-(5-Amino-2-methylphenyl)acetamide セキュリティ情報

N-(5-Amino-2-methylphenyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(5-Amino-2-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1277373-5g
N-(5-Amino-2-methylphenyl)acetamide
5434-30-0 98%
5g
¥1252.00 2024-05-09
TRC
N296125-250mg
N-(5-Amino-2-methylphenyl)acetamide
5434-30-0
250mg
$ 540.00 2022-06-03
TRC
N296125-500mg
N-(5-Amino-2-methylphenyl)acetamide
5434-30-0
500mg
$ 865.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A2724-5g
N-(5-Amino-2-methylphenyl)acetamide
5434-30-0 98.0%(LC&T)
5g
¥2250.0 2022-05-30
Fluorochem
092427-10g
N-(5-Amino-2-methylphenyl)acetamide
5434-30-0 95%
10g
£405.00 2022-03-01
Enamine
EN300-42192-0.05g
N-(5-amino-2-methylphenyl)acetamide
5434-30-0 95%
0.05g
$19.0 2023-04-20
Enamine
EN300-42192-1.0g
N-(5-amino-2-methylphenyl)acetamide
5434-30-0 95%
1.0g
$55.0 2023-04-20
eNovation Chemicals LLC
D753729-5g
N1-(5-AMINO-2-METHYLPHENYL)ACETAMIDE
5434-30-0 98.0%
5g
$175 2024-06-06
Enamine
EN300-42192-0.1g
N-(5-amino-2-methylphenyl)acetamide
5434-30-0 95%
0.1g
$19.0 2023-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-330417-500 mg
N-(5-Amino-2-methylphenyl)acetamide,
5434-30-0
500MG
¥1,609.00 2023-07-10

N-(5-Amino-2-methylphenyl)acetamide 関連文献

N-(5-Amino-2-methylphenyl)acetamideに関する追加情報

Professional Introduction to N-(5-Amino-2-methylphenyl)acetamide (CAS No. 5434-30-0)

N-(5-Amino-2-methylphenyl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular formula and a unique structural arrangement that lends itself to various applications in drug development and biochemical research. This compound, identified by the CAS number 5434-30-0, has garnered attention due to its potential in modulating biological pathways and its role in synthesizing more complex molecules.

The structural integrity of N-(5-Amino-2-methylphenyl)acetamide is pivotal in determining its reactivity and utility. The presence of an amino group at the 5-position of a methylphenyl ring, coupled with an acetamide moiety, creates a versatile platform for further chemical modifications. These modifications can enhance the compound's solubility, bioavailability, and overall pharmacological activity, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds with enhanced therapeutic profiles. N-(5-Amino-2-methylphenyl)acetamide has been studied for its potential role in addressing various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases. Its ability to interact with specific biological targets has made it a subject of interest for medicinal chemists seeking to develop next-generation drugs.

One of the most compelling aspects of N-(5-Amino-2-methylphenyl)acetamide is its role as a building block in the synthesis of more complex molecules. The acetamide group provides a site for further functionalization, allowing chemists to tailor the compound's properties to meet specific pharmacological requirements. This flexibility has been exploited in the development of novel scaffolds that exhibit improved efficacy and reduced side effects compared to existing treatments.

The compound's significance extends beyond its use as an intermediate; it has also been investigated for its potential biological activity. Preclinical studies have suggested that derivatives of N-(5-Amino-2-methylphenyl)acetamide may possess anti-inflammatory, analgesic, and neuroprotective properties. These findings have prompted further research into optimizing its structure and exploring new synthetic pathways to enhance its therapeutic potential.

The synthesis of N-(5-Amino-2-methylphenyl)acetamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The precise control of reaction conditions is crucial to achieving high yields and purity levels. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, reducing costs and environmental impact while maintaining high quality standards.

In the context of drug discovery, N-(5-Amino-2-methylphenyl)acetamide serves as a valuable tool for exploring new chemical spaces. Its structural features allow for diverse modifications, enabling the creation of libraries of compounds that can be screened for biological activity. High-throughput screening (HTS) techniques have been employed to identify lead compounds derived from this scaffold, accelerating the drug development process.

The compound's pharmacokinetic properties are also under investigation. Understanding how N-(5-Amino-2-methylphenyl)acetamide is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Studies have shown that structural modifications can significantly influence these properties, providing insights into how to design drugs with improved bioavailability and reduced toxicity.

The future prospects for N-(5-Amino-2-methylphenyl)acetamide are promising, with ongoing research aimed at uncovering new applications and improving existing ones. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to the development of novel therapeutics that address unmet medical needs. As our understanding of biological systems continues to grow, compounds like N-(5-Amino-2-methylphenyl)acetamide will play an increasingly important role in shaping the future of medicine.

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Amadis Chemical Company Limited
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